molecular formula C17H17ClN2O2 B5091538 1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5091538
M. Wt: 316.8 g/mol
InChI Key: ZNFRWBNKYAZKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorophenoxypropyl side chain, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Chlorophenoxypropyl Side Chain: The chlorophenoxypropyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 3-(4-chlorophenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Methyl Group: The methyl group is typically introduced via alkylation using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 1-[3-(4-fluorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 1-[3-(4-methylphenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their reactivity and biological activity.

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-19-15-5-2-3-6-16(15)20(17(19)21)11-4-12-22-14-9-7-13(18)8-10-14/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFRWBNKYAZKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.